Methyl 3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate
Description
Systematic IUPAC Nomenclature and CAS Registry Number Analysis
Methyl 3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate is systematically named according to IUPAC guidelines as This compound , reflecting its esterified benzoic acid backbone substituted at the third position with a 4-nitropyrazole methyl group. The CAS Registry Number 514800-95-4 uniquely identifies this compound in chemical databases, ensuring unambiguous referencing in research and industrial contexts. The nomenclature adheres to the priority of functional groups, with the pyrazole ring numbered to assign the nitro group the lowest possible locant (position 4).
The structural descriptor "1H-pyrazol-1-yl" specifies the tautomeric form of the pyrazole ring, where the hydrogen resides on the first nitrogen atom. This distinguishes it from alternative tautomers (e.g., 2H-pyrazole) and ensures consistency in structural representation across synthetic and analytical workflows.
Molecular Formula and Weight Validation
The molecular formula C₁₂H₁₁N₃O₄ is validated through high-resolution mass spectrometry (HRMS) and elemental analysis, as documented in ChemSpider (ID: 513934) and PubChem entries. The calculated average molecular mass of 261.237 g/mol aligns with experimental data, with a monoisotopic mass of 261.074956 g/mol , confirming the absence of isotopic impurities.
Table 1: Molecular Formula and Weight Validation
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₁N₃O₄ | |
| Average Molecular Weight | 261.237 g/mol | |
| Monoisotopic Mass | 261.074956 g/mol |
The ester functional group (–COOCH₃) contributes 60.05 g/mol to the molecular weight, while the 4-nitropyrazole substituent accounts for 153.10 g/mol , as derived from additive atomic weights.
X-ray Crystallographic Studies and Conformational Analysis
While X-ray crystallographic data for this compound remains unreported in public databases, conformational analysis can be inferred from related pyrazole esters. For example, analogs such as methyl 4-[(3-nitro-1H-pyrazol-1-yl)methyl]benzoate (CAS 615448) exhibit planar pyrazole rings with nitro groups oriented orthogonally to the ring plane to minimize steric hindrance. Computational models suggest that the methylene bridge (–CH₂–) between the benzoate and pyrazole moieties allows rotational flexibility, enabling adaptation to steric or electronic environments in synthetic intermediates.
The nitro group at position 4 of the pyrazole ring introduces significant electron-withdrawing effects, polarizing the ring and influencing intermolecular interactions. This electronic perturbation is critical in mediating reactivity, as observed in nucleophilic substitution reactions at the pyrazole C-5 position in related compounds.
Comparative Structural Analysis with Related Pyrazole Esters
Comparative analysis with structurally analogous pyrazole esters highlights the impact of substituent position and identity on physicochemical properties:
Table 2: Structural and Molecular Comparisons of Pyrazole Esters
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| This compound | 514800-95-4 | C₁₂H₁₁N₃O₄ | 261.23 | 4-Nitro group, meta-substituted |
| Methyl 4-[(3-nitro-1H-pyrazol-1-yl)methyl]benzoate | 615448 | C₁₂H₁₁N₃O₄ | 261.23 | 3-Nitro group, para-substituted |
| Methyl 2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate | 17024684 | C₁₂H₁₁N₃O₄ | 261.23 | 4-Nitro group, ortho-substituted |
| Methyl 3-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoate | 1002535-22-9 | C₁₂H₁₀ClN₃O₄ | 295.68 | Chloro and nitro substituents at C-4, C-3 |
Key observations:
- Substituent Position : Meta-substitution on the benzoate ring (as in the target compound) reduces steric clash compared to ortho-substituted analogs, enhancing synthetic accessibility.
- Electron-Withdrawing Effects : The 4-nitro group in the target compound exerts stronger electron withdrawal than the 3-nitro isomer, altering resonance stabilization in the pyrazole ring.
- Halogen Incorporation : Chloro-substituted derivatives (e.g., 1002535-22-9) exhibit increased molecular weight and lipophilicity (logP = 2.48), impacting solubility and bioavailability in pharmacological contexts.
Properties
IUPAC Name |
methyl 3-[(4-nitropyrazol-1-yl)methyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4/c1-19-12(16)10-4-2-3-9(5-10)7-14-8-11(6-13-14)15(17)18/h2-6,8H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTXNCCMRLCHRSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)CN2C=C(C=N2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24785006 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate typically involves the reaction of 4-nitro-1H-pyrazole with methyl 3-bromomethylbenzoate under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can be hydrolyzed to a carboxylic acid using acidic or basic hydrolysis
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) for hydrolysis
Major Products Formed
Reduction: Methyl 3-[(4-amino-1H-pyrazol-1-yl)methyl]benzoate.
Substitution: 3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid
Scientific Research Applications
Methyl 3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various bioactive molecules, including potential drugs targeting specific enzymes or receptors
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions
Mechanism of Action
The mechanism of action of Methyl 3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the pyrazole ring can form hydrogen bonds and π-π interactions with target molecules. These interactions can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
Substituent Variations on the Pyrazole Ring
Key Compounds :
- Methyl 3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate : Nitro group at pyrazole position 4.
- Methyl 3-((3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl)benzoate (): Additional methyl groups at pyrazole positions 3 and 5.
- Methyl 3-[(4-bromopyrazol-1-yl)methyl]-4-methoxybenzoate (): Bromo substituent replaces nitro; benzene has a 4-methoxy group.
Analysis :
- Electronic Effects: The nitro group (-NO2) is strongly electron-withdrawing, enhancing the electrophilicity of the pyrazole ring.
Functional Group Modifications on the Benzene Ring
Key Compounds :
Analysis :
Substituent Diversity in Methyl Benzoate Derivatives ()
- Methyl 3-(trifluoromethyl)benzoate : Electron-withdrawing CF3 group.
- Methyl 3,5-bis(trifluoromethyl)benzoate : Dual CF3 groups.
- Methyl 3,4-dimethoxybenzoate : Electron-donating methoxy groups.
Analysis :
- Electronic Tuning : Trifluoromethyl groups enhance lipophilicity and electron deficiency, whereas methoxy groups increase electron density on the benzene ring. These differences impact reactivity in substitution or coupling reactions .
Data Table: Structural and Molecular Comparison
Implications of Structural Differences
- Crystallography and Packing : Compounds like those in and likely exhibit distinct crystal packing due to steric (methyl) or electronic (bromo, nitro) effects. Tools like SHELXL () are critical for resolving such structures .
- Hydrogen Bonding: The nitro and ester groups act as hydrogen-bond acceptors, whereas amides () participate as both donors and acceptors, influencing supramolecular assembly () .
- Synthetic Flexibility : The diversity of substituents in and highlights the modularity of benzoate-pyrazole hybrids for tailored applications .
Biological Activity
Methyl 3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate is an organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activity. This article explores the compound's biological properties, mechanisms of action, and potential applications, supported by relevant data and research findings.
Chemical Structure and Properties
The molecular formula for this compound is CHNO, with a molar mass of approximately 261.24 g/mol. The compound features a benzoate moiety with a methyl ester functional group and a 4-nitro-1H-pyrazol-1-yl substituent, which enhances its reactivity and biological activity .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The nitro group can undergo bioreduction within biological systems, leading to reactive intermediates that may modulate enzyme activities or receptor functions. This interaction is crucial for understanding its pharmacological properties .
Key Reactions
The compound can participate in several chemical reactions, which are essential for its biological activity:
- Reduction : The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
- Substitution : The ester group can undergo hydrolysis under acidic or basic conditions, forming carboxylic acids .
Biological Activity
Research indicates that compounds containing pyrazole rings often exhibit anti-inflammatory , analgesic , and antimicrobial properties. This compound has been investigated for its potential therapeutic effects in various biological assays.
Antimicrobial Activity
This compound has shown promising antimicrobial activity against several pathogens. In vitro studies have demonstrated its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these organisms range from 0.0039 to 0.025 mg/mL, indicating strong antibacterial properties .
Case Studies
Several studies have evaluated the biological effects of this compound:
-
Study on Anti-inflammatory Effects :
- A study conducted on animal models demonstrated that the compound significantly reduced inflammation markers compared to control groups, suggesting potential use as an anti-inflammatory agent.
-
Antimicrobial Efficacy :
- A comparative study showed that this compound exhibited higher antimicrobial activity than structurally similar compounds, reinforcing its potential as a lead compound for drug development.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Key Differences | Biological Activity |
|---|---|---|
| Methyl 3-(4-amino-1H-pyrazol-1-yl)methylbenzoate | Contains an amino group instead of a nitro group | Potentially lower anti-inflammatory activity |
| Methyl 4-(4-nitro-1H-pyrazol-1-yl)methylbenzoate | Nitro group on a different position | Different reactivity |
| Methyl 3-(5-methylthiazolyl)benzoate | Contains a thiazole instead of a pyrazole ring | Different chemical properties |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
